molecular formula C8H11NO<br>CH3OC6H3(CH3)NH2<br>C8H11NO B041322 2-Methoxy-5-methylaniline CAS No. 120-71-8

2-Methoxy-5-methylaniline

Cat. No. B041322
CAS RN: 120-71-8
M. Wt: 137.18 g/mol
InChI Key: WXWCDTXEKCVRRO-UHFFFAOYSA-N
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Patent
US07582767B2

Procedure details

7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide is produced starting from 2,3-dihydrobensofuran. Treatment with chlorosulfonic acid gives the corresponding sulfonyl chloride, which is iodinated using iodine monochloride. Aromatization is done using NBS, resulting in 7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide after treatment with cresidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ICl.C1C(=O)N(Br)C(=O)C1.IC1C2OC=CC=2C=C(S([NH:24][C:25]2[CH:30]=[C:29]([CH3:31])[CH:28]=[CH:27][C:26]=2[O:32][CH3:33])(=O)=O)C=1>>[CH3:31][C:29]1[CH:28]=[CH:27][C:26]([O:32][CH3:33])=[C:25]([NH2:24])[CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
7-iodo-N-(2-methoxy-5-methylphenyl)-1-benzofuran-5-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=CC=2C=COC21)S(=O)(=O)NC2=C(C=CC(=C2)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.